1-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-one
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Overview
Description
1-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-one is a complex organic compound that features a morpholine ring and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-one typically involves the reaction of morpholine with a suitable boronic acid derivative. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes and modulating their activity. The dioxaborolane group is particularly important in these interactions, as it can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar in structure but contains a pyrazole ring instead of a morpholine ring.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a pyridine ring and a fluorine atom, offering different reactivity and applications.
Uniqueness
1-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-one is unique due to its combination of a morpholine ring and a dioxaborolane group. This structure provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-morpholin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO4/c1-14(2)15(3,4)21-16(20-14)8-6-5-7-13(18)17-9-11-19-12-10-17/h5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBJRBRSMMTDBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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